molecular formula C17H21NO2 B12621320 N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine CAS No. 919797-22-1

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine

Cat. No.: B12621320
CAS No.: 919797-22-1
M. Wt: 271.35 g/mol
InChI Key: CPAHLCDIZVUKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the phenethylamine backbone, with two methoxy groups located at the 2 and 4 positions of the phenyl ring. It is known for its potential psychoactive properties and has been studied for its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and benzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in a suitable solvent like methanol or ethanol.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound is used in studies involving neurotransmitter systems and receptor binding.

    Medicine: Research has explored its potential as a psychoactive agent with effects on mood and cognition.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with hallucinogenic effects. The compound’s binding to these receptors can modulate neurotransmitter release and influence various neural pathways, leading to its psychoactive effects.

Comparison with Similar Compounds

N-Benzyl-2-(2,4-dimethoxyphenyl)ethan-1-amine can be compared to other similar compounds, such as:

    2,4-Dimethoxybenzylamine: Similar structure but lacks the benzyl group attached to the nitrogen atom.

    25I-NBOMe: A well-known hallucinogen with a similar phenethylamine backbone but different substituents on the phenyl ring.

    2C-I: Another phenethylamine derivative with psychoactive properties, differing in the position and type of substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and its potential effects on the central nervous system, making it a compound of interest for further research.

Properties

CAS No.

919797-22-1

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-benzyl-2-(2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C17H21NO2/c1-19-16-9-8-15(17(12-16)20-2)10-11-18-13-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3

InChI Key

CPAHLCDIZVUKMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCNCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.